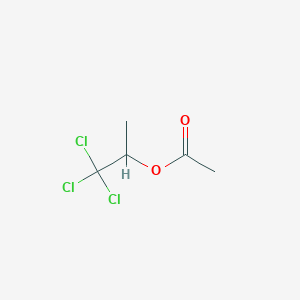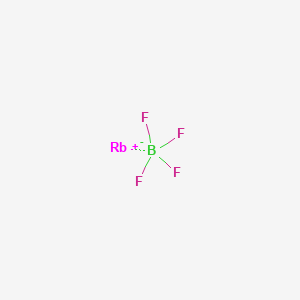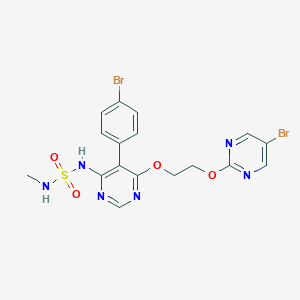
Benzyl(triethyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl(triethyl)stannane is an organotin compound with the chemical formula C₁₃H₂₂Sn and a molecular weight of 297.024 It is a derivative of stannane, where the tin atom is bonded to three ethyl groups and one phenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
Benzyl(triethyl)stannane can be synthesized through stannylation or C-Sn coupling reactions. One common method involves the reaction of phenylmethyl halides with triethylstannane in the presence of a catalyst . The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of stannane, triethyl(phenylmethyl)- often involves large-scale stannylation reactions using specialized reactors. The process includes the purification of the product through distillation or recrystallization to achieve high purity levels required for industrial applications .
化学反应分析
Types of Reactions
Benzyl(triethyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as tributyltin hydride are used in radical reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Reduced organic compounds and tin byproducts.
Substitution: Various substituted organotin compounds.
科学研究应用
Benzyl(triethyl)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for forming C-Sn bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying tin’s biological effects.
Medicine: Explored for its potential in drug development due to its unique chemical properties.
Industry: Utilized in the production of polymers and as a stabilizer in certain industrial processes
作用机制
The mechanism by which stannane, triethyl(phenylmethyl)- exerts its effects involves the formation of reactive intermediates during chemical reactions. These intermediates can interact with molecular targets, leading to the desired chemical transformations. The pathways involved often include radical mechanisms, especially in reduction reactions .
相似化合物的比较
Similar Compounds
Tributyltin hydride (tributylstannane): Another organotin compound used in radical reactions.
Trimethylstannane: Similar in structure but with methyl groups instead of ethyl groups.
Triphenylstannane: Contains phenyl groups instead of ethyl groups
Uniqueness
Benzyl(triethyl)stannane is unique due to its specific combination of ethyl and phenylmethyl groups, which confer distinct reactivity and stability compared to other organotin compounds. This makes it particularly useful in specialized synthetic applications and industrial processes .
属性
CAS 编号 |
18629-74-8 |
|---|---|
分子式 |
C13H22Sn |
分子量 |
297 g/mol |
IUPAC 名称 |
benzyl(triethyl)stannane |
InChI |
InChI=1S/C7H7.3C2H5.Sn/c1-7-5-3-2-4-6-7;3*1-2;/h2-6H,1H2;3*1H2,2H3; |
InChI 键 |
LQYAGKACIMSPHD-UHFFFAOYSA-N |
SMILES |
CC[Sn](CC)(CC)CC1=CC=CC=C1 |
规范 SMILES |
CC[Sn](CC)(CC)CC1=CC=CC=C1 |
Key on ui other cas no. |
18629-74-8 |
同义词 |
Benzyltriethylstannane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


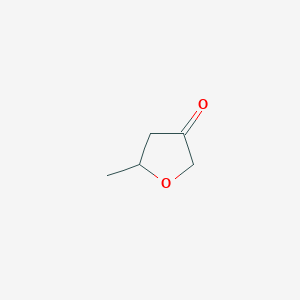
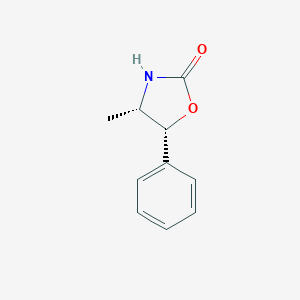

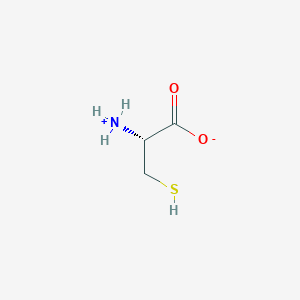
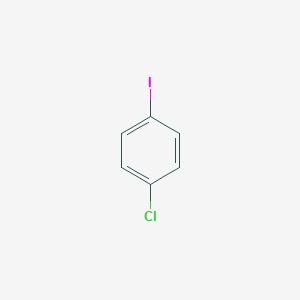
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-](/img/structure/B104395.png)
